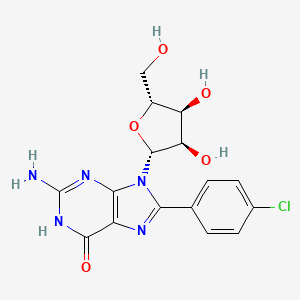
8-(4-Chlorophenyl)guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Chlorophenyl)guanosine is a synthetic compound that belongs to the class of guanosine derivatives. It is characterized by the presence of a 4-chlorophenyl group attached to the eighth position of the guanosine molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 8-(4-Chlorophenyl)guanosine typically involves the Suzuki-Miyaura coupling reaction. This method uses 8-bromoguanosine as a starting material, which is then reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an aqueous solution, and the product is purified using chromatographic techniques .
Análisis De Reacciones Químicas
8-(4-Chlorophenyl)guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The 4-chlorophenyl group can undergo substitution reactions with different nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
8-(4-Chlorophenyl)guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuroprotection and cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Comparación Con Compuestos Similares
8-(4-Chlorophenyl)guanosine can be compared with other guanosine derivatives such as:
- 8-Phenylguanosine
- 8-Methylguanosine
- 8-Bromoguanosine These compounds share similar structural features but differ in their substituent groups, which result in distinct chemical and biological properties. The presence of the 4-chlorophenyl group in this compound makes it unique, particularly in its interactions with molecular targets and its potential applications in research and industry .
Propiedades
| 920984-06-1 | |
Fórmula molecular |
C16H16ClN5O5 |
Peso molecular |
393.78 g/mol |
Nombre IUPAC |
2-amino-8-(4-chlorophenyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H16ClN5O5/c17-7-3-1-6(2-4-7)12-19-9-13(20-16(18)21-14(9)26)22(12)15-11(25)10(24)8(5-23)27-15/h1-4,8,10-11,15,23-25H,5H2,(H3,18,20,21,26)/t8-,10-,11-,15-/m1/s1 |
Clave InChI |
KRTSSBJEAUFYOQ-ORXWAGORSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
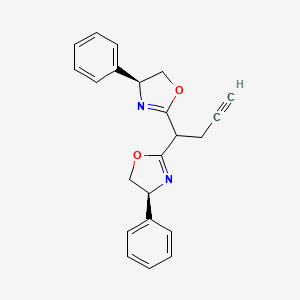
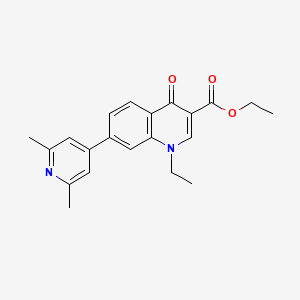
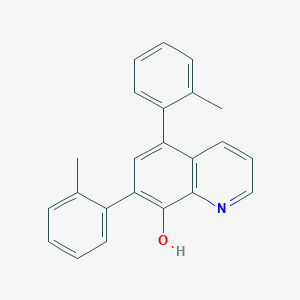


![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
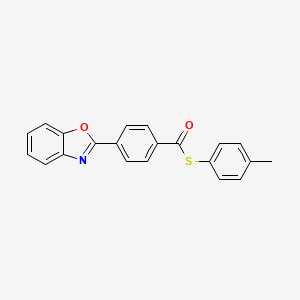
![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

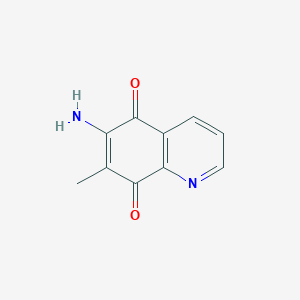

![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)

